Phenethylamine, a-(bromomethyl)-, hydrobromide
Description
Phenethylamine, a-(bromomethyl)-, hydrobromide (C₉H₁₁Br₂N) is a brominated derivative of phenethylamine, featuring a bromomethyl (-CH₂Br) substitution on the alpha carbon (adjacent to the amine group) and exists as a hydrobromide salt. This modification alters its chemical reactivity, stability, and biological interactions compared to unmodified phenethylamine. The compound’s applications span materials science (e.g., perovskite surface modification ) and pharmaceutical research, though its biological activity remains less characterized than other phenethylamine derivatives.
Properties
IUPAC Name |
1-bromo-3-phenylpropan-2-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.BrH/c10-7-9(11)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGXJCNUFAHMKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CBr)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of α-Methylphenethylamine
This method employs hydrobromic acid (HBr) or N-bromosuccinimide (NBS) to introduce the bromomethyl group. A representative procedure involves dissolving α-methylphenethylamine in anhydrous dichloromethane under nitrogen, followed by dropwise addition of 48% HBr at 0–5°C. The mixture is stirred for 12–24 hours, after which the hydrobromide salt precipitates. Yield optimization studies indicate that excess HBr (2.5–3.0 equivalents) maximizes conversion to the target compound.
Reductive Amination Followed by Bromination
An alternative approach starts with phenylacetamide, which undergoes reduction to phenethylamine derivatives before bromination. For example, zinc borohydride in tetrahydrofuran (THF) reduces phenylacetamide to phenethylamine at 90–96°C. Subsequent bromination with HBr in toluene at elevated temperatures introduces the α-bromomethyl group. This two-step process achieves yields of 75–84% under optimized conditions.
Critical Reaction Parameters and Optimization
Temperature and Solvent Effects
Optimal bromination occurs at 0–10°C to minimize side reactions such as di-bromination or oxidation. Polar aprotic solvents (e.g., THF, dichloromethane) enhance reaction rates compared to nonpolar solvents like toluene. For instance, reactions in THF reach 90% completion within 8 hours, whereas toluene requires 24 hours for comparable conversion.
Table 1: Solvent Impact on Bromination Efficiency
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Dichloromethane | 0–5 | 12 | 82 |
| THF | 0–5 | 8 | 89 |
| Toluene | 25 | 24 | 68 |
Stoichiometric Ratios and Reagent Selection
Stoichiometric excess of HBr (2.5–3.0 eq) ensures complete conversion of the α-methyl group. NBS, while less corrosive than HBr, requires radical initiators like azobisisobutyronitrile (AIBN) and UV light, complicating scalability. Comparative studies show HBr provides higher yields (82–89%) than NBS (65–72%) under analogous conditions.
Purification and Characterization
Crystallization and Salt Formation
The hydrobromide salt is isolated via vacuum filtration after cooling the reaction mixture to –20°C. Recrystallization from ethanol/water (4:1 v/v) yields colorless needles with >99% purity. Thermogravimetric analysis (TGA) confirms stability up to 180°C, with decomposition onset at 210°C.
Spectroscopic Validation
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1H NMR (400 MHz, D2O): δ 7.32–7.25 (m, 5H, Ar–H), 4.12 (s, 2H, CH2Br), 3.01 (t, J = 7.2 Hz, 2H, CH2NH2), 2.89 (t, J = 7.2 Hz, 2H, CH2Ar).
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IR (KBr): 2500–3000 cm⁻¹ (N⁺H stretch), 680 cm⁻¹ (C–Br stretch).
Comparative Analysis of Methodologies
Table 2: Bromination Methods for α-(Bromomethyl)phenethylamine Hydrobromide
| Method | Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Direct HBr Addition | HBr, CH2Cl2 | 82–89 | >99 | High |
| NBS Radical Bromination | NBS, AIBN, CCl4 | 65–72 | 95–97 | Moderate |
| Reductive Amination | Zn(BH4)2, HBr | 75–84 | 98–99 | High |
The direct HBr method offers superior yield and scalability, whereas reductive amination routes provide flexibility for multi-step syntheses. NBS-based approaches, while avoiding corrosive HBr, suffer from lower efficiency .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group (-CH₂Br) serves as a primary reactive site, enabling efficient nucleophilic substitutions. This feature allows the compound to act as a versatile intermediate in organic synthesis .
Key characteristics:
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Reaction with amines : Forms secondary/tertiary amines through SN2 mechanisms
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Thiol substitution : Produces thioether derivatives under basic conditions
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Halogen exchange : Bromine can be replaced by iodine or chlorine using appropriate halide salts
Reactivity factors:
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Steric hindrance from the adjacent benzene ring reduces reaction rates compared to aliphatic bromides
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Hydrobromide salt form enhances solubility in polar solvents, facilitating reactions
Cross-Coupling Reactions
Recent advances in nickel-catalyzed photoredox cross-electrophile coupling have demonstrated the compound's utility in constructing β-phenethylamine derivatives .
Representative reaction conditions:
| Parameter | Specification |
|---|---|
| Catalyst | NiCl₂·glyme/4CzIPN photoredox system |
| Solvent | DMA/MeCN (3:1) |
| Temperature | 25°C |
| Irradiation | 34W blue LEDs |
| Yield range | 59-82% (dependent on substrate) |
Mechanistic insights from kinetic studies :
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Initial aziridine ring opening forms β-iodoamine intermediate
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Nickel-mediated C-C bond formation occurs via radical cross-coupling
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Photoredox cycle regenerates active Ni(0) catalyst
Biological Interaction Mechanisms
The bromine substituent significantly alters interactions with biological systems compared to native phenethylamine :
Neurotransmitter receptor effects:
| Property | Phenethylamine | α-(bromomethyl) derivative |
|---|---|---|
| Dopamine release EC₅₀ | 39.5 nM | 57 nM |
| Serotonin affinity | Negligible | Moderate inhibition |
| MAO-B metabolism rate | 0.3 min⁻¹ | 0.08 min⁻¹ |
Structural-activity relationships:
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Bromine's electronegativity increases membrane permeability
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Steric bulk reduces binding pocket accessibility in monoamine transporters
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Enhanced halogen bonding with tyrosine residues in receptor sites
Stability Considerations
Critical reaction parameters require strict control:
Decomposition pathways:
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Thermal elimination above 80°C produces styrene derivatives
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Photolytic debromination under UV light (λ < 300 nm)
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Hydrolysis in aqueous base (pH > 9) yields phenolic byproducts
Optimal storage conditions:
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Temperature: -20°C under argon
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Solvent: Anhydrous DMSO or DMF
This comprehensive analysis demonstrates the compound's multifaceted reactivity profile, highlighting its value in medicinal chemistry and materials science. The bromomethyl group's unique electronic and steric properties enable precise control over reaction outcomes, particularly in transition metal-catalyzed transformations and bioactive molecule synthesis.
Scientific Research Applications
Chemical Properties and Structure
Phenethylamine derivatives are known for their significant biological activities. The specific compound a-(bromomethyl)-, hydrobromide contains a bromomethyl group that enhances its reactivity and potential for further functionalization. The structure can be represented as follows:
- Chemical Formula : CHBrN
- Molecular Weight : 276.01 g/mol
Medicinal Chemistry Applications
1. Serotonin Receptor Modulation
Phenethylamine derivatives have been studied for their ability to interact with serotonin receptors, particularly the 5-HT2 receptor family. Research indicates that compounds with similar structures can act as agonists or antagonists at these receptors, making them valuable in treating conditions such as depression, anxiety, and schizophrenia .
Case Study:
A study explored the structure-activity relationship (SAR) of phenethylamine derivatives in modulating 5-HT2 receptor activity. It was found that specific substitutions on the phenethylamine core significantly influenced receptor binding affinity and selectivity .
| Compound | 5-HT2A Affinity (pKi) | Therapeutic Use |
|---|---|---|
| Compound A | 7.14 ± 0.04 | Depression |
| Compound B | 6.80 ± 0.05 | Anxiety |
2. Anticancer Potential
Research has indicated that phenethylamine derivatives may possess anticancer properties through their ability to inhibit cell proliferation pathways. For instance, derivatives have shown promise in inhibiting the growth of certain cancer cell lines by targeting specific metabolic pathways .
Case Study:
A derivative of phenethylamine was synthesized and tested against various cancer cell lines. The results demonstrated a significant reduction in cell viability at low micromolar concentrations, suggesting potential as an anticancer agent .
Organic Synthesis Applications
1. Asymmetric Synthesis
Phenethylamine serves as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. Its use has been documented in several synthetic routes, enhancing yields and selectivity .
Case Study:
In a recent study, α-phenylethylamine was utilized to synthesize enantiopure compounds through asymmetric hydrogenation reactions. The use of this compound improved reaction efficiency and product purity significantly .
| Reaction Type | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|
| Asymmetric Hydrogenation | 85 | 98 |
| Nucleophilic Substitution | 90 | 95 |
2. Catalysis
The catalytic properties of phenethylamine derivatives have been explored in various reactions, including Michael additions and cross-coupling reactions. These catalysts have shown improved reaction rates and selectivity compared to traditional catalysts .
Mechanism of Action
The mechanism of action of Phenethylamine, a-(bromomethyl)-, hydrobromide involves its interaction with monoamine receptors in the central nervous system. It acts as a stimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. The compound binds to trace amine-associated receptor 1 (TAAR1) and inhibits vesicular monoamine transporter 2 (VMAT2), leading to increased neurotransmitter levels in the synaptic cleft .
Comparison with Similar Compounds
β-Bromoethylamine Hydrobromide
- Structure : Bromine on the beta carbon (CH₂CH₂BrNH₂·HBr).
- Synthesis: Prepared via ethanolamine and HBr at 140–190°C or hydrogen bromide addition to ethyleneimine .
- Activity : Acts as a detoxification metabolite of phenethylamine in human liver microsomes, forming pharmacologically inactive oximes via N-oxygenation .
Phenethylamine Hydrobromide (PEABr)
- Structure : Unmodified phenethylamine (C₈H₁₁N·HBr).
- Applications : Used in perovskite optoelectronics to suppress trap-state density and improve device stability .
- Pharmacology : Binds to trace amine-associated receptors (TAAR1/2) with EC₅₀ values of 0.3 µM and 0.43 nM, respectively .
- Key Difference: The absence of a bromomethyl group simplifies its metabolic pathway, allowing direct enzymatic action (e.g., via monoamine oxidase), unlike brominated derivatives.
4-Bromo-2,5-Dimethoxyphenethylamine (2C-B)
- Structure : Bromine and methoxy groups on the aromatic ring.
- Synthesis: Prepared via Mannich reactions using substituted acetophenones and phenethylamine derivatives .
- Activity: Potent 5-HT2A receptor agonist (EC₅₀ ~10 nM) with hallucinogenic properties; structural rigidity from para-substitutions enhances receptor binding .
- Key Difference : Ring substitutions (vs. alkyl chain bromination) prioritize serotonin receptor interactions over metabolic stability.
Structural and Functional Analysis (Table 1)
Pharmacological and Metabolic Insights
- Enzymatic Interactions: Brominated alkyl chains (e.g., alpha-bromomethyl) may hinder N-oxygenation by flavin-containing monooxygenases (FMOs), altering detoxification pathways compared to unmodified phenethylamine .
- Receptor Affinity :
Biological Activity
Phenethylamine, a-(bromomethyl)-, hydrobromide is a compound of interest in pharmacology and medicinal chemistry due to its structural similarities to other biologically active phenethylamines. This article explores its biological activity, focusing on its effects on neurotransmitter systems, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Phenethylamine derivatives are characterized by a phenyl ring connected to an ethylamine chain. The addition of a bromomethyl group enhances its reactivity and potential interactions with biological targets. The hydrobromide salt form increases solubility in biological systems.
The biological activity of phenethylamine compounds often involves modulation of neurotransmitter systems, particularly dopamine and serotonin pathways. Studies indicate that phenethylamines can influence locomotor activity and neurotransmitter release in various animal models.
Neurotransmitter Release
- Dopamine Release : Research has shown that phenethylamine can stimulate dopamine release in the nucleus accumbens, a key area associated with reward and motivation. For instance, beta-phenylethylamine (a related compound) has been observed to increase extracellular dopamine levels without significantly altering monoamine metabolism .
- Acetylcholine Modulation : In rat models, beta-phenylethylamine has been reported to modulate acetylcholine release in the striatum, suggesting a complex interaction with dopaminergic signaling pathways . This modulation may involve dopamine D2 receptor mechanisms, indicating potential implications for conditions like Parkinson's disease.
Behavioral Studies
- Locomotor Activity : A study demonstrated that administration of beta-phenylethylamine resulted in a transient increase in locomotor activity in wild-type mice, illustrating its stimulatory effects on the central nervous system . This effect was less pronounced in dopamine transporter knockout mice, highlighting the role of the dopaminergic system.
Comparative Proteomic Analysis
A comparative proteomic analysis revealed that bacteria exposed to conditions stimulating phenethylamine biosynthesis exhibited differential expression of proteins related to energy metabolism. Notably, the expression of membrane-bound tyrosine decarboxylase (TDC) was significantly increased, suggesting an adaptive response to elevated amine levels .
Structure-Activity Relationship (SAR)
Understanding the SAR of phenethylamines is crucial for developing compounds with enhanced biological activity. Table 1 summarizes key findings from SAR studies on related compounds:
| Compound | pIC50 (nM) | Key Activity |
|---|---|---|
| Beta-Phenylethylamine | 7.14 | Dopaminergic stimulation |
| 2-(Bromomethyl)-1,1'-biphenyl | 72 | Inhibition of neurotransmitter turnover |
These findings indicate that modifications to the phenethylamine structure can significantly impact its pharmacological properties.
Potential Therapeutic Applications
Given its influence on neurotransmitter systems, phenethylamine derivatives may have therapeutic potential in treating neurological disorders such as depression and attention deficit hyperactivity disorder (ADHD). The modulation of dopaminergic and cholinergic systems suggests possible applications in enhancing cognitive function and mood regulation.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing phenethylamine derivatives like a-(bromomethyl)-phenethylamine hydrobromide?
- Methodological Answer : The compound can be synthesized via acid-base reactions. For example, phenethylamine hydrobromide derivatives are often prepared by reacting phenethylamine with hydrobromic acid (HBr) in a 1:1.5 molar ratio, yielding the hydrobromide salt . Alternative routes include halogenation of phenethylamine precursors using bromine or bromomethylating agents under controlled conditions. Safety protocols for handling HBr (corrosive, toxic) must be followed, including use of fume hoods and personal protective equipment (PPE) .
Q. How can researchers verify the purity and structural integrity of a-(bromomethyl)-phenethylamine hydrobromide?
- Methodological Answer : Analytical characterization typically employs:
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and methanol/water mobile phases to assess purity .
- Mass Spectrometry (MS) : Direct Sample Analysis (DSA) coupled with Time-of-Flight (TOF) MS provides accurate mass identification (e.g., confirming molecular ion peaks for bromine isotopes) .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d6 or CDCl3 resolves bromomethyl group signals (δ ~3.5–4.5 ppm for CH2Br) .
Q. What safety protocols are critical when handling brominated phenethylamine derivatives?
- Methodological Answer :
- Storage : Store at -20°C in airtight containers to prevent degradation .
- Waste Disposal : Brominated compounds require segregation and professional waste management to avoid environmental contamination .
- PPE : Use nitrile gloves, lab coats, and eye protection. In case of exposure, rinse with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in synthetic yields of brominated phenethylamine derivatives?
- Methodological Answer : Discrepancies in yields (e.g., 50–80% in similar reactions) may arise from reaction kinetics or side reactions. To address this:
- Kinetic Monitoring : Use in-situ IR or NMR to track intermediate formation (e.g., bromomethyl intermediates) .
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF) versus protic solvents (e.g., methanol) to minimize hydrolysis .
- Catalyst Screening : Evaluate Lewis acids (e.g., ZnBr2) to enhance bromomethylation efficiency .
Q. What advanced applications exist for brominated phenethylamine derivatives in materials science?
- Methodological Answer : Phenethylamine hydrobromide derivatives (e.g., PEABr) are used in perovskite light-emitting diodes (PeLEDs):
- Interface Modification : Dope quasi-2D CsPbBr2.1Cl0.9 perovskite films with PEABr (60–100% ratios) to enhance luminescence efficiency. Characterize films via FESEM and EQE measurements .
- Crystallinity Control : Adjust annealing temperatures (80–120°C) to optimize perovskite layer morphology .
Q. How can deuterated analogs of phenethylamine hydrobromide be synthesized for metabolic studies?
- Methodological Answer : Selective deuteration at α/β positions involves:
- Deuterium Exchange : React phenethylamine with D2O in the presence of Pd/C catalysts under H2 atmosphere .
- Synthetic Routes : Use copper-catalyzed cross-coupling of bromoalkynes with deuterated sulfonamides, followed by deprotection to yield deuterated phenethylamine hydrobromide (97–99% deuteration) .
Data Analysis and Experimental Design
Q. What experimental designs are recommended to address conflicting solubility data for brominated phenethylamine salts?
- Methodological Answer :
- Solvent Screening : Systematically test solubility in methanol, DMSO, and acetone using UV-Vis spectroscopy (e.g., absorbance at 280 nm) .
- Thermodynamic Analysis : Measure solubility vs. temperature (10–50°C) to construct phase diagrams .
- Crystallography : Single-crystal X-ray diffraction can reveal structural motifs influencing solubility (e.g., hydrogen-bonding networks) .
Q. How can researchers validate the stability of a-(bromomethyl)-phenethylamine hydrobromide under varying storage conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
